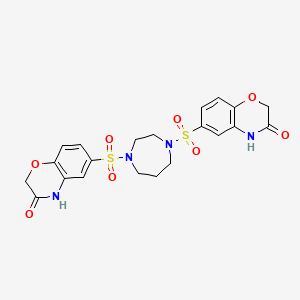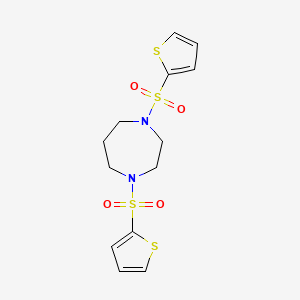
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione
Descripción general
Descripción
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione, also known as MPTT, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MPTT belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities. The unique structure of MPTT makes it a promising candidate for drug development, especially in the field of cancer research.
Mecanismo De Acción
The mechanism of action of 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione is not fully understood. However, studies have suggested that 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione exerts its biological activities by modulating various signaling pathways. 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been found to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has also been shown to activate the p38 MAPK pathway, which is involved in the regulation of inflammation. Moreover, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been found to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been shown to possess various biochemical and physiological effects. 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been found to decrease the levels of reactive oxygen species (ROS) and increase the levels of antioxidant enzymes such as catalase and superoxide dismutase. Moreover, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been found to induce cell cycle arrest and apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has several advantages for lab experiments. 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione is relatively easy to synthesize and purify, making it readily available for research purposes. Moreover, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione exhibits potent biological activities at low concentrations, making it a cost-effective research tool. However, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione also has some limitations for lab experiments. 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has poor solubility in aqueous solutions, which can limit its use in certain assays. Moreover, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has not been extensively studied for its toxicity and pharmacokinetic properties, which can limit its potential for drug development.
Direcciones Futuras
There are several future directions for the research on 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione. Firstly, the mechanism of action of 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione needs to be further elucidated to understand its biological activities better. Secondly, the toxicity and pharmacokinetic properties of 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione need to be studied to evaluate its safety and efficacy for drug development. Moreover, the potential of 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione as a therapeutic agent for various diseases such as cancer, inflammation, and infection needs to be explored further. Lastly, the development of novel derivatives of 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione with improved properties can lead to the discovery of new drugs with potent biological activities.
Conclusion
In conclusion, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione is a promising compound with potential therapeutic applications. The synthesis of 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione is relatively easy, and it exhibits potent biological activities such as anticancer, antimicrobial, and anti-inflammatory activities. However, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione also has some limitations for lab experiments, such as poor solubility and limited toxicity studies. Future research on 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione can lead to the discovery of new drugs with potent biological activities.
Aplicaciones Científicas De Investigación
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been extensively studied for its potential therapeutic applications. Studies have shown that 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione exhibits anticancer, antimicrobial, and anti-inflammatory activities. 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been found to inhibit the growth of various cancer cell lines such as breast cancer, lung cancer, and liver cancer. 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has also been shown to possess antibacterial and antifungal activities against various pathogens. Moreover, 5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione has been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Propiedades
IUPAC Name |
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3S2/c1-8-10-12(9(13)14-8)7-11-5-3-2-4-6-11/h2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQYESNPYKJLSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=S)S1)CN2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-(piperidin-1-ylmethyl)-1,3,4-thiadiazole-2(3H)-thione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2,4-dimethylphenyl)-2-methyl-4-(4-methylphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B4331644.png)
![[4-(4-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazol-3-yl](phenyl)methanone](/img/structure/B4331652.png)
![methyl {2-isopropyl-5-methyl-4-[(4-phenylpiperazin-1-yl)sulfonyl]phenoxy}acetate](/img/structure/B4331655.png)
![N-(4-chloro-1,1-dioxidotetrahydro-3-thienyl)-2-[(4-methylphenoxy)methyl]benzamide](/img/structure/B4331663.png)
![ethyl 1',3-bis[2-nitro-4-(trifluoromethyl)phenyl]-2,3-dihydro-1H,1'H-2,2'-biimidazole-1-carboxylate](/img/structure/B4331688.png)
![N-[2-(1-adamantyloxy)ethyl]-3-chloro-N,4-dimethylbenzamide](/img/structure/B4331692.png)
![N-[2-(1-adamantyloxy)ethyl]-N,4-dimethylbenzenesulfonamide](/img/structure/B4331705.png)



![1-(5-bromo-2-thienyl)-2-{[5-(4-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B4331727.png)
![5,5'-[9-thiabicyclo[3.3.1]nonane-2,6-diylbis(thio)]bis(1-phenyl-1H-tetrazole)](/img/structure/B4331728.png)
![N-(2,5-dimethylphenyl)-2-{[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino}benzamide](/img/structure/B4331734.png)
![2,2'-[1,4-diazepane-1,4-diylbis(sulfonyl-4,1-phenylene)]bis(4-isopropyl-1,5-dimethyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B4331745.png)